6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid
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Overview
Description
Alloc-Lys(Fmoc)-OH, also known as N-Alloc-L-lysine-N-Fmoc, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The Alloc group is then introduced by reacting the Fmoc-protected lysine with allyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of Alloc-Lys(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial production to streamline the process and reduce human error .
Chemical Reactions Analysis
Types of Reactions
Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including deprotection, coupling, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Alloc-Lys(Fmoc)-OH serves as a building block. The deprotected lysine can also be used in further reactions to form more complex molecules .
Scientific Research Applications
Alloc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Alloc-Lys(Fmoc)-OH involves the protection and deprotection of the amino and carboxyl groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Alloc group protects the carboxyl group, allowing for selective reactions at other sites. The deprotection of these groups is achieved through specific chemical reactions, enabling the formation of peptide bonds and the synthesis of desired peptides .
Comparison with Similar Compounds
Alloc-Lys(Fmoc)-OH is unique due to the presence of both Alloc and Fmoc protecting groups. Similar compounds include:
Boc-Lys(Fmoc)-OH: Contains a tert-butyloxycarbonyl (Boc) group instead of the Alloc group.
Cbz-Lys(Fmoc)-OH: Contains a benzyloxycarbonyl (Cbz) group instead of the Alloc group.
Alloc-Lys(Boc)-OH: Contains a Boc group instead of the Fmoc group.
These compounds differ in their protecting groups, which affect their reactivity and suitability for specific peptide synthesis applications. Alloc-Lys(Fmoc)-OH is particularly useful for its orthogonal protection strategy, allowing for selective deprotection and coupling reactions .
Properties
Molecular Formula |
C25H28N2O6 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
SVGIXLCPDFRQJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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